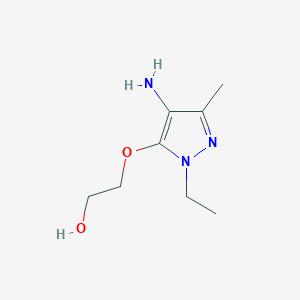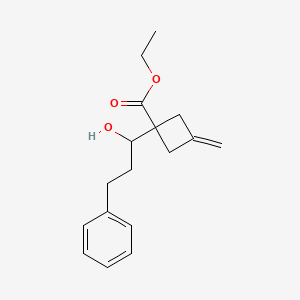![molecular formula C13H10ClNO2S B13489387 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-chlorophenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the preparation of the 4-chlorophenylmethyl sulfanyl intermediate. This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as ethanol.
Coupling with pyridine derivative: The sulfanyl intermediate is then coupled with a pyridine-2-carboxylic acid derivative under basic conditions. This step often involves the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfanyl-containing compounds with biological targets.
作用機序
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Chlorophenylmethyl sulfanyl derivatives: Compounds with similar sulfanyl groups attached to different aromatic rings.
Pyridine-2-carboxylic acid derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the combination of the 4-chlorophenylmethyl sulfanyl group and the pyridine-2-carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C13H10ClNO2S |
|---|---|
分子量 |
279.74 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-10-3-1-9(2-4-10)8-18-11-5-6-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
InChIキー |
SFOFLNKVXMLHLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=CN=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)




![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)


![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

